![molecular formula C12H12F2O2 B13244052 3,3-Difluoro-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13244052.png)
3,3-Difluoro-1-(3-methylphenyl)cyclobutane-1-carboxylic acid
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Overview
Description
3,3-Difluoro-1-(3-methylphenyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative This compound is characterized by the presence of two fluorine atoms at the 3-position of the cyclobutane ring and a 3-methylphenyl group attached to the 1-position The carboxylic acid functional group is located at the 1-position of the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(3-methylphenyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 3,3-difluoro-1-(3-methylphenyl)cyclobutanone, followed by carboxylation. The reaction conditions typically involve the use of strong bases and appropriate solvents to facilitate the cyclization and carboxylation steps.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methods that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the availability of starting materials and reagents in bulk quantities is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(3-methylphenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms and the phenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
3,3-Difluoro-1-(3-methylphenyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(3-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 3,3-Difluoro-1-(methylsulfonyl)cyclobutane-1-carboxylic acid
- 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid
Uniqueness
3,3-Difluoro-1-(3-methylphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific research and industrial applications.
Biological Activity
3,3-Difluoro-1-(3-methylphenyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative with significant biological activity attributed to its unique structure. This compound features two fluorine atoms at the 3-position of the cyclobutane ring and a 3-methylphenyl group at the 1-position, along with a carboxylic acid functional group. The presence of these functional groups enhances its interaction with biological targets, making it an interesting subject in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₂H₁₂F₂O₂
- Molecular Weight : 226.22 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=CC(=CC=C1)C2(CC(C2)(F)F)C(=O)O
The biological activity of this compound primarily stems from its ability to modulate enzyme functions through various mechanisms:
- Binding Affinity : The fluorine atoms enhance the binding affinity to enzymes and receptors, potentially leading to competitive inhibition or allosteric modulation.
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing metabolic pathways and enzyme interactions.
Biological Applications
Research indicates that this compound has several potential applications in pharmacology:
- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which may be useful in drug development for conditions such as cancer or metabolic disorders.
- Drug Design : Its structural features make it a valuable scaffold in the design of new therapeutic agents.
Comparative Analysis with Similar Compounds
The following table summarizes key similarities and differences between this compound and related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3,3-Difluoro-1-(4-methylphenyl)cyclobutane-1-carboxylic acid | C₁₂H₁₂F₂O₂ | Variation in phenyl substitution (4-methyl instead of 3-methyl) |
3,3-Difluorocyclobutanecarboxylic acid | C₆H₈F₂O₂ | Lacks phenyl substitution; simpler structure |
Methyl 3,3-difluorocyclobutane-1-carboxylate | C₉H₉F₂O₂ | Ester form; different functional group configuration |
Case Studies and Research Findings
Several studies have explored the biological activity of fluorinated compounds similar to this compound:
- Enzyme Interaction Studies : Research has shown that fluorinated compounds often exhibit enhanced potency due to their ability to interact more effectively with target enzymes. For instance, studies indicated that adding fluorine atoms can increase the inhibitory effects on enzymes by several folds compared to non-fluorinated analogs.
- Pharmacological Characterization : A review highlighted that compounds containing trifluoromethyl groups showed improved drug potency by enhancing binding interactions with proteins involved in critical metabolic processes . This suggests that similar mechanisms may apply to this compound.
Properties
Molecular Formula |
C12H12F2O2 |
---|---|
Molecular Weight |
226.22 g/mol |
IUPAC Name |
3,3-difluoro-1-(3-methylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H12F2O2/c1-8-3-2-4-9(5-8)11(10(15)16)6-12(13,14)7-11/h2-5H,6-7H2,1H3,(H,15,16) |
InChI Key |
WIDPWACSLNEYSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC(C2)(F)F)C(=O)O |
Origin of Product |
United States |
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